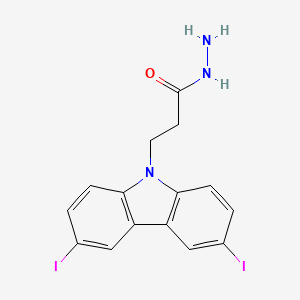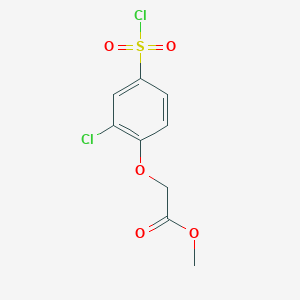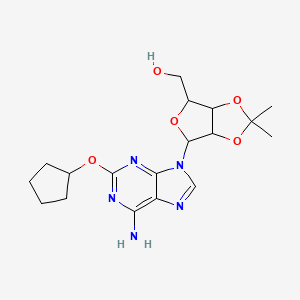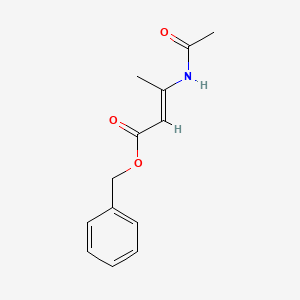![molecular formula C22H27N3OS B12213169 7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione](/img/structure/B12213169.png)
7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione is a complex organic compound with a unique structure that includes a morpholine ring and a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, reducing agents, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-one: Similar structure but with a ketone group instead of a thione.
7,7,11-trimethyl-5-piperidino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its morpholine ring and thione group contribute to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C22H27N3OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3,3,8-trimethyl-16-morpholin-4-yl-4,13-diazatetracyclo[11.3.1.02,11.05,10]heptadeca-1(16),2(11),5(10),6,8-pentaene-12-thione |
InChI |
InChI=1S/C22H27N3OS/c1-14-4-5-17-15(12-14)19-20(22(2,3)23-17)16-13-25(21(19)27)7-6-18(16)24-8-10-26-11-9-24/h4-5,12,23H,6-11,13H2,1-3H3 |
InChI Key |
LMMKVHZGDBSSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=S)N4CCC(=C3C4)N5CCOCC5)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide](/img/structure/B12213091.png)
![4-Benzyl-octahydropyrrolo[3,4-b]morpholine](/img/structure/B12213095.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B12213096.png)
![8-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B12213097.png)
![9-(4-chlorophenyl)-5-hexanoyl-6-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12213104.png)
![2-(3,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12213112.png)
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12213115.png)




![7-benzyl-5-(4-bromophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12213154.png)
![N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12213155.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12213158.png)
